molecular formula C8H9NO4 B6167387 2-[1-(furan-3-yl)-N-methylformamido]acetic acid CAS No. 926202-90-6

2-[1-(furan-3-yl)-N-methylformamido]acetic acid

Cat. No.: B6167387
CAS No.: 926202-90-6
M. Wt: 183.2
InChI Key:
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Description

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is an organic compound that features a furan ring, a formamide group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Introduction of the Formamide Group: The formamide group is introduced by reacting the furan derivative with N-methylformamide under suitable conditions.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-3-yl)-N-methylformamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-[1-(furan-3-yl)-N-methylformamido]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the formamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar furan ring structure but lacks the formamide and acetic acid groups.

    N-methylformamide: Contains the formamide group but lacks the furan ring and acetic acid moiety.

    Acetic acid derivatives: Various compounds with the acetic acid moiety but different substituents.

Uniqueness

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is unique due to the combination of the furan ring, formamide group, and acetic acid moiety, which imparts distinct chemical and biological properties not found in the individual components or other similar compounds.

Properties

CAS No.

926202-90-6

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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